Ethyl 2-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
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Overview
Description
ETHYL 2-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE: is a complex organic compound that features a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Core: This is usually achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pyrimidinyl Sulfanyl Group: This step involves the reaction of the benzothiazole derivative with 4,6-dimethyl-2-pyrimidinyl sulfanyl chloride under basic conditions.
Acetylation and Esterification: The final steps involve acetylation of the intermediate product followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
ETHYL 2-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 2-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other similar compounds, such as:
4,6-Dimethyl-2-mercaptopyrimidine: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.
Benzothiazole derivatives: These compounds share the benzothiazole core and are studied for their diverse biological activities.
Pyrimidinyl sulfanyl compounds: These compounds are known for their potential as therapeutic agents due to their ability to interact with various biological targets.
The uniqueness of ETHYL 2-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O5S2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C20H20N4O5S2/c1-4-28-18(27)13-5-6-14-15(8-13)31-20(23-14)24-16(25)9-29-17(26)10-30-19-21-11(2)7-12(3)22-19/h5-8H,4,9-10H2,1-3H3,(H,23,24,25) |
InChI Key |
HYVBVRPNMUPXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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